molecular formula C15H9ClO2 B14126593 4-(4-chlorophenyl)-2H-chromen-2-one

4-(4-chlorophenyl)-2H-chromen-2-one

Cat. No.: B14126593
M. Wt: 256.68 g/mol
InChI Key: WKLWLPILZKWHMA-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones It is characterized by the presence of a 4-chlorophenyl group attached to the chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2H-chromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory pathways and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl azide: Another compound with a 4-chlorophenyl group, used in different chemical reactions.

    4-chlorophenylacetylene: Known for its use as a pharmaceutical intermediate.

    Bis(4-chlorophenyl) sulfone: Used in the synthesis of polymers and other industrial applications.

Uniqueness

4-(4-chlorophenyl)-2H-chromen-2-one stands out due to its chromenone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

4-(4-chlorophenyl)chromen-2-one

InChI

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-9H

InChI Key

WKLWLPILZKWHMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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